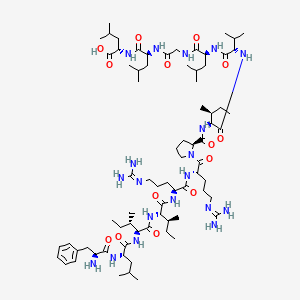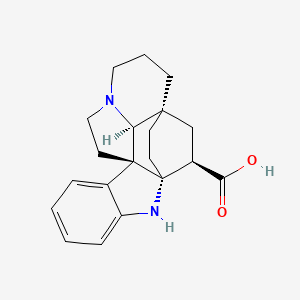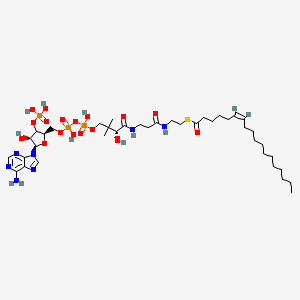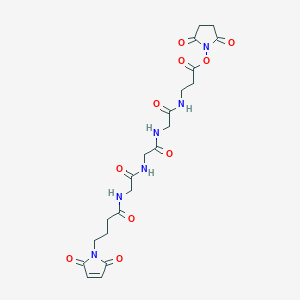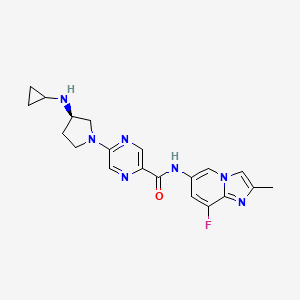
mHTT-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mHTT-IN-2, also known as compound 27, is a potent inhibitor of the mutant huntingtin protein (mHTT). This compound has shown significant efficacy in modulating the splicing of huntingtin RNA exons, specifically exons 49-50, thereby acting as a splicing regulator for the huntingtin gene. It has demonstrated inhibitory effects both in vitro and in vivo, making it a valuable tool in the study of Huntington’s disease and related neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mHTT-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization to form the core scaffold.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against mutant huntingtin protein. This may involve reactions like halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization and chromatography. The use of eco-friendly solvents and mild operating conditions is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
mHTT-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
mHTT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the splicing regulation of RNA and the development of splicing modulators.
Biology: Investigated for its role in modulating gene expression and protein function in cellular models.
Medicine: Explored as a potential therapeutic agent for Huntington’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting mutant huntingtin protein
Mechanism of Action
mHTT-IN-2 exerts its effects by specifically binding to the mutant huntingtin protein and modulating the splicing of huntingtin RNA exons 49-50. This regulation of splicing leads to a reduction in the production of the toxic mutant protein, thereby alleviating the pathological effects associated with Huntington’s disease. The compound targets the splicing machinery and pathways involved in RNA processing .
Comparison with Similar Compounds
Similar Compounds
HTT-LC3 Linker Compounds: These compounds selectively lower the levels of mutant huntingtin protein by targeting it for autophagic degradation.
Uniqueness of mHTT-IN-2
This compound is unique in its specific mechanism of action as a splicing regulator, which distinguishes it from other compounds that primarily focus on protein degradation. Its ability to modulate RNA splicing offers a novel therapeutic approach for Huntington’s disease, making it a valuable tool in both research and potential clinical applications .
Properties
Molecular Formula |
C20H22FN7O |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H22FN7O/c1-12-9-28-11-15(6-16(21)19(28)24-12)26-20(29)17-7-23-18(8-22-17)27-5-4-14(10-27)25-13-2-3-13/h6-9,11,13-14,25H,2-5,10H2,1H3,(H,26,29)/t14-/m1/s1 |
InChI Key |
VPWHAEPYJSEFEH-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CC[C@H](C4)NC5CC5 |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CCC(C4)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


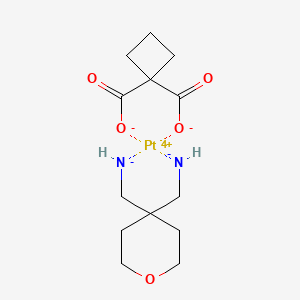
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
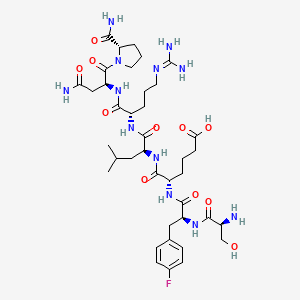
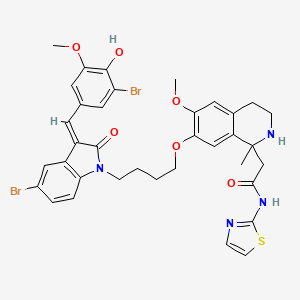

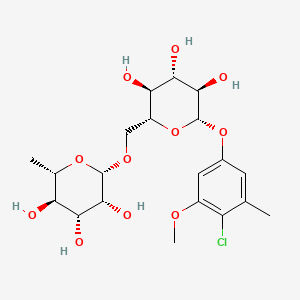
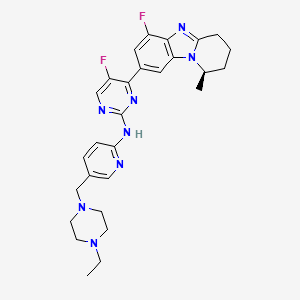

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
